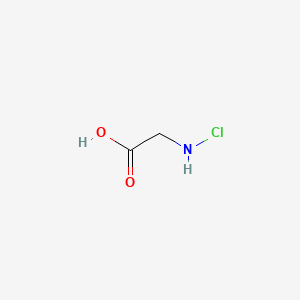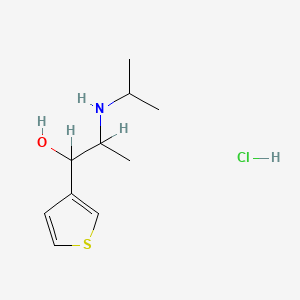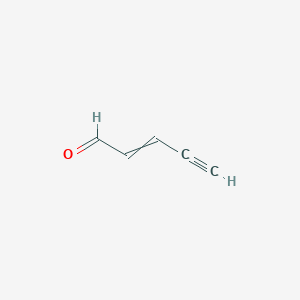![molecular formula C15H15NO2S B14680389 Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester CAS No. 34757-96-5](/img/structure/B14680389.png)
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the hydrogen atom on the benzene ring is substituted with a phenylmethylamino group and a thio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzoic acid and methanol are reacted in continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester involves its interaction with specific molecular targets. The phenylmethylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: This compound has a hydroxyl group instead of the phenylmethylamino and thio groups.
Benzoic acid, 2-amino-, phenylmethyl ester: This compound has an amino group instead of the phenylmethylamino and thio groups.
Benzoic acid, 2-methyl-, methyl ester: This compound has a methyl group instead of the phenylmethylamino and thio groups.
Uniqueness
The uniqueness of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenylmethylamino and thio groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
34757-96-5 |
|---|---|
Fórmula molecular |
C15H15NO2S |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
methyl 2-(benzylamino)sulfanylbenzoate |
InChI |
InChI=1S/C15H15NO2S/c1-18-15(17)13-9-5-6-10-14(13)19-16-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 |
Clave InChI |
XEFUGRNMPZZWFA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1SNCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)




![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)


![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)



![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
